molecular formula C7H5ClFNO2 B6183065 6-chloro-3-fluoro-5-methylpyridine-2-carboxylic acid CAS No. 2624129-77-5

6-chloro-3-fluoro-5-methylpyridine-2-carboxylic acid

Cat. No.: B6183065
CAS No.: 2624129-77-5
M. Wt: 189.6
InChI Key:
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Description

6-chloro-3-fluoro-5-methylpyridine-2-carboxylic acid is a halogenated pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-fluoro-5-methylpyridine-2-carboxylic acid typically involves halogenation reactions. One common method includes the reaction of 3-fluoro-5-methylpyridine with chlorinating agents under controlled conditions to introduce the chlorine atom at the 6-position. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and oxidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-fluoro-5-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce alcohols, aldehydes, or ketones.

Scientific Research Applications

6-chloro-3-fluoro-5-methylpyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-fluoro-5-methylpyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and carboxylic acid group play crucial roles in binding to these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2-fluoro-5-methylpyridine: Similar structure but lacks the carboxylic acid group.

    6-chloro-3-fluoro-2-methylpyridine: Similar halogenation pattern but different methyl group position.

    5-chloro-3-fluoro-2-methylpyridine: Similar halogenation pattern but different methyl group position.

Uniqueness

6-chloro-3-fluoro-5-methylpyridine-2-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms along with a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its similar compounds.

Properties

CAS No.

2624129-77-5

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.6

Purity

95

Origin of Product

United States

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